Cas no 3251-56-7 (4-Nitroguaiacol)

4-Nitroguaiacol (C7H7NO4) is a nitro-substituted derivative of guaiacol, characterized by the presence of a nitro group at the para position of the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes. Its nitro and hydroxyl functional groups make it a versatile building block for further chemical modifications. 4-Nitroguaiacol exhibits moderate solubility in polar organic solvents and demonstrates stability under standard handling conditions. The compound’s reactivity and structural features enable its use in selective transformations, such as reduction or substitution reactions, contributing to its value in fine chemical and research applications.
4-Nitroguaiacol structure
4-Nitroguaiacol structure
商品名:4-Nitroguaiacol
CAS番号:3251-56-7
MF:C7H7NO4
メガワット:169.13478
MDL:MFCD00012143
CID:43970
PubChem ID:135726960

4-Nitroguaiacol 化学的及び物理的性質

名前と識別子

    • 2-Methoxy-4-nitrophenol
    • 4-Nitroguaiacol
    • 2-methoxy-4-nitro-phenol
    • 3-Nitro-6-hydroxyanisole
    • 4-Hydroxy-3-methoxynitrobenzene
    • 4-nitro-2-methoxyphenol
    • Guaiacol,4-nitro
    • Mononitro guaiacol
    • o-Methoxy-p-nitrophenol
    • Phenol,2-methoxy-4-nitro
    • Phenol,o-methoxy-p-nitro
    • MDL: MFCD00012143
    • インチ: 1S/C7H7NO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3
    • InChIKey: IZLVFLOBTPURLP-UHFFFAOYSA-N
    • ほほえんだ: COC1C=C([N+]([O-])=O)C=CC=1O

計算された属性

  • せいみつぶんしりょう: 169.03800
  • どういたいしつりょう: 169.038
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 167
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 3
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 75.3A^2

じっけんとくせい

  • 色と性状: イエローパウダ
  • 密度みつど: 1.4523 (rough estimate)
  • ゆうかいてん: 101.0 to 105.0 deg-C
  • ふってん: 335.2℃ at 760 mmHg
  • フラッシュポイント: 156.5℃
  • 屈折率: 1.5500 (estimate)
  • すいようせい: 不溶性
  • PSA: 75.28000
  • LogP: 1.83220
  • ようかいせい: 水に溶けない

4-Nitroguaiacol セキュリティ情報

4-Nitroguaiacol 税関データ

  • 税関コード:2909500000
  • 税関データ:

    中国税関コード:

    2909500000

    概要:

    290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-Nitroguaiacol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D381080-100g
4-Nitroguaiacol
3251-56-7 97%
100g
$215 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062797-100g
2-Methoxy-4-nitrophenol
3251-56-7 98%
100g
¥478.00 2024-08-02
eNovation Chemicals LLC
D402150-1kg
4-Nitroguaiacol
3251-56-7 97%
1kg
$1200 2024-06-05
Enamine
EN300-49148-50.0g
2-methoxy-4-nitrophenol
3251-56-7 95.0%
50.0g
$111.0 2025-02-20
TRC
N495960-50g
4-Nitroguaiacol
3251-56-7
50g
$615.00 2023-05-17
Apollo Scientific
OR40450-100g
2-Methoxy-4-nitrophenol
3251-56-7 97+%
100g
£65.00 2025-02-20
Enamine
EN300-49148-0.5g
2-methoxy-4-nitrophenol
3251-56-7 95.0%
0.5g
$21.0 2025-02-20
Enamine
EN300-49148-25.0g
2-methoxy-4-nitrophenol
3251-56-7 95.0%
25.0g
$71.0 2025-02-20
abcr
AB151844-10 g
2-Methoxy-4-nitrophenol, 97%; .
3251-56-7 97%
10g
€80.40 2023-05-09
SHENG KE LU SI SHENG WU JI SHU
sc-214261-5 g
4-Nitroguaiacol,
3251-56-7
5g
¥376.00 2023-07-11

4-Nitroguaiacol 合成方法

4-Nitroguaiacol 関連文献

4-Nitroguaiacolに関する追加情報

Introduction to 4-Nitroguaiacol (CAS No. 3251-56-7)

4-Nitroguaiacol, with the CAS number 3251-56-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, also known as 4-nitro-2-methoxyphenol, is a derivative of guaiacol and has gained considerable attention due to its unique chemical properties and potential applications in various scientific domains.

The molecular formula of 4-Nitroguaiacol is C8H9NO4, and its molecular weight is approximately 183.16 g/mol. The compound features a phenolic hydroxyl group (-OH) and a nitro group (-NO2) attached to the aromatic ring, along with a methoxy group (-OCH3). These functional groups contribute to its reactivity and stability, making it a valuable intermediate in synthetic chemistry.

In recent years, 4-Nitroguaiacol has been extensively studied for its potential biological activities. Research has shown that this compound exhibits antioxidant properties, which can be attributed to the presence of the phenolic hydroxyl group. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Beyond its antioxidant properties, 4-Nitroguaiacol has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response involving immune cells, blood vessels, and molecular mediators. Studies have demonstrated that 4-Nitroguaiacol can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation and associated symptoms.

In the context of pharmaceutical research, 4-Nitroguaiacol has shown promise as a lead compound for developing new drugs. Its ability to modulate specific biological pathways makes it an attractive candidate for further optimization and clinical testing. For instance, researchers have explored the use of 4-Nitroguaiacol-based derivatives in treating chronic inflammatory conditions and oxidative stress-related disorders.

The synthesis of 4-Nitroguaiacol typically involves nitration of guaiacol using nitric acid or other nitrating agents. The reaction conditions must be carefully controlled to ensure high yields and purity of the product. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, such as using microwave-assisted synthesis or catalytic systems that reduce waste and energy consumption.

In addition to its pharmaceutical applications, 4-Nitroguaiacol has found use in analytical chemistry as a reagent for detecting specific compounds. Its strong absorbance in the ultraviolet (UV) region makes it suitable for spectrophotometric analysis. Researchers have utilized this property to develop sensitive methods for quantifying trace amounts of analytes in complex matrices.

The safety profile of 4-Nitroguaiacol is an important consideration in both laboratory and industrial settings. While it is generally considered safe when handled properly, appropriate precautions should be taken to avoid exposure to skin or inhalation of vapors. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures to ensure user safety.

In conclusion, 4-Nitroguaiacol (CAS No. 3251-56-7) is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and biological activities make it an important subject of ongoing research. As new applications continue to emerge, the importance of this compound in advancing scientific knowledge and developing innovative solutions will only grow.

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